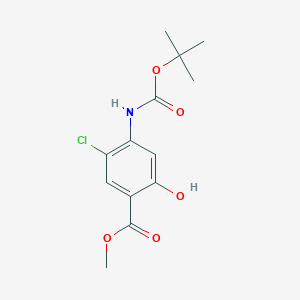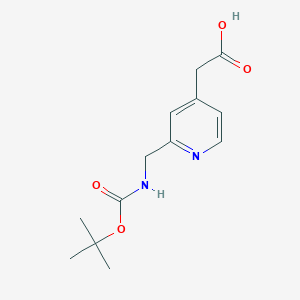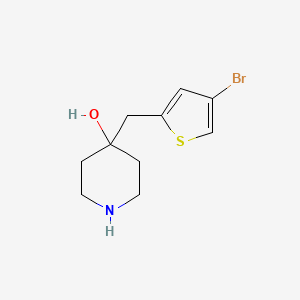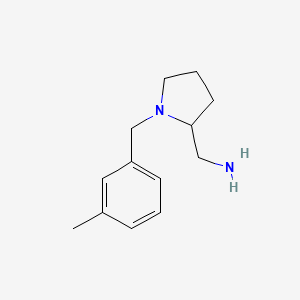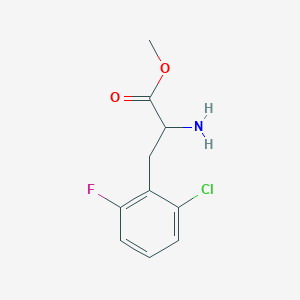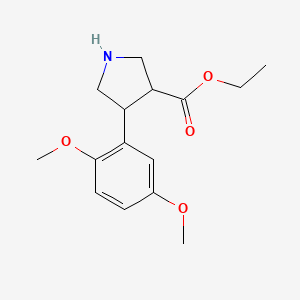
Ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 2,5-dimethoxyphenyl group in the compound adds to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,5-dimethoxyphenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 4-bromobutyrate with 2,5-dimethoxyphenylamine in the presence of a base such as sodium hydride can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial and antifungal properties
Uniqueness
Ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific biological activities .
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
ethyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-4-20-15(17)13-9-16-8-12(13)11-7-10(18-2)5-6-14(11)19-3/h5-7,12-13,16H,4,8-9H2,1-3H3 |
Clé InChI |
DQBCBSATVUXVCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNCC1C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)
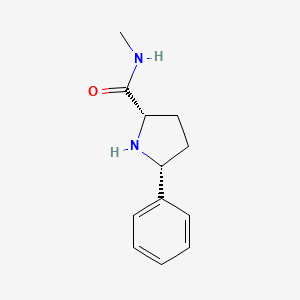

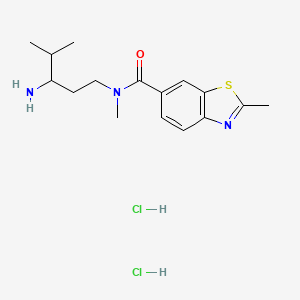
![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
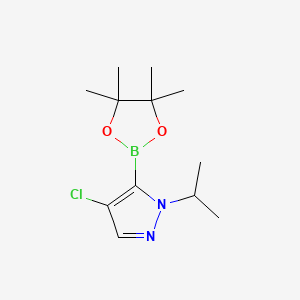
![6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13548558.png)
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
